2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
Description
2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid (CAS: 103105-97-1) is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene core. Its molecular formula is C₁₇H₂₂N₂O₅ (molecular weight: 334.37 g/mol), with a tert-butoxycarbonyl (Boc) group protecting the amine functionality at the 3-position and an acetic acid moiety at the 1-position . This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing peptidomimetics or protease inhibitors due to its dual functional groups: the Boc group enables selective deprotection for further derivatization, while the acetic acid moiety enhances solubility and binding affinity in biological systems .
Key physicochemical properties include:
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)18-12-9-8-11-6-4-5-7-13(11)19(15(12)22)10-14(20)21/h4-7,12H,8-10H2,1-3H3,(H,18,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENYEYMNWZNKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544832 | |
| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103105-97-1 | |
| Record name | {3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid, also known as compound 103105-97-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22N2O5
- Molecular Weight : 334.37 g/mol
- CAS Number : 103105-97-1
The compound exhibits biological activity primarily through modulation of specific protein interactions and enzymatic pathways. Notably, it has been studied for its role as an inhibitor of receptor-interacting protein kinase 1 (RIP1), which is involved in necroptosis and inflammation. The inhibition of RIP1 can potentially mitigate inflammatory responses linked to various diseases.
Anti-inflammatory Effects
Recent studies have highlighted the compound's ability to inhibit TNF-dependent cellular responses. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines in human intestinal explants from patients with ulcerative colitis . This suggests its potential application in treating inflammatory bowel diseases.
Cytotoxicity and Selectivity
In a series of assays assessing cytotoxicity across various cell lines, the compound displayed selective toxicity against certain cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O5 |
| Molecular Weight | 334.37 g/mol |
| CAS Number | 103105-97-1 |
| IC50 (RIP1 Inhibition) | 10 nM |
| Bioavailability | 79% |
| Half-life | 11.5 hours |
Case Studies
- Ulcerative Colitis Treatment
-
Cancer Cell Line Studies
- In a series of experiments involving various cancer cell lines (e.g., U937, L929), the compound was shown to induce apoptosis selectively in malignant cells while exhibiting low toxicity towards non-cancerous cells. The mechanism was linked to the modulation of apoptotic pathways influenced by RIP1 kinase activity .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to benzo[b]azepines. Research indicates that derivatives of this class can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds that share structural similarities with 2-(3-((tert-butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid have shown promising results in targeting specific cancer pathways .
Neuroprotective Effects
The neuroprotective potential of this compound is also being explored. Some studies suggest that derivatives might exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The unique structure may facilitate interactions with biological targets involved in neuronal survival.
Building Block in Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its functional groups allow for further modifications and transformations, making it a versatile intermediate in the synthesis of more complex molecules . For example:
| Reaction Type | Product | Conditions |
|---|---|---|
| Amide Formation | Peptides | Coupling agents |
| Cyclization | Heterocycles | Heat or catalysts |
The ability to modify the tert-butoxycarbonyl (Boc) group enhances its utility in peptide synthesis and other organic reactions.
Drug Formulation
In pharmaceutical development, this compound can be incorporated into drug formulations aimed at enhancing bioavailability and therapeutic efficacy. Its solubility characteristics make it suitable for various delivery systems .
Targeted Therapy
The compound's structure allows for the design of targeted therapies that can be tailored to specific diseases. By modifying the functional groups or conjugating them with targeting moieties, researchers can develop drugs that selectively bind to disease markers or receptors .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzo[b]azepine exhibited significant antitumor activity against various cancer cell lines. The research highlighted how modifications to the amino group could enhance potency and selectivity .
Case Study 2: Neuroprotective Mechanisms
Research conducted at a leading neurobiology institute explored the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and promote cell survival pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
Boc Protection Strategy :
The target compound’s Boc group enhances stability during synthetic steps, unlike the unprotected amine in C₁₂H₁₄N₂O₃ . This contrasts with the ethoxycarbonyl group in C₂₄H₂₇N₃O₅ , which offers different steric and electronic profiles for drug-receptor interactions .
Core Ring Modifications: Replacing the benzazepine core with an oxane ring (as in C₁₂H₂₁NO₅) reduces aromaticity and alters conformational flexibility, impacting binding affinity in biological targets .
Pharmacological Relevance :
The ethoxycarbonyl-phenylpropyl derivative (C₂₄H₂₇N₃O₅ ) demonstrates the importance of lipophilic substituents in enhancing membrane permeability and target engagement, a feature absent in the target compound .
Table 2: Hazard and Stability Comparison
Key Observations :
- The target compound’s multiple hazard warnings (e.g., respiratory irritation) highlight stricter handling requirements compared to analogues like C₁₈H₂₃NO₄, which lack detailed hazard data .
- Stability under refrigeration (2–8°C) is critical for the target compound, whereas derivatives like C₂₄H₂₇N₃O₅ may require additional protective measures (e.g., nitrogen atmosphere) due to reactive functional groups .
Preparation Methods
Cyclization of Aniline Derivatives
The Friedel-Crafts acylation pathway, adapted from CN103601678B, involves reacting 4-chloroaniline with succinic anhydride in dichloromethane (DCM) at reflux (55–70°C, 4–6 hours) to yield 4-(4-chloroanilino)-4-ketobutyric acid. Subsequent AlCl₃-mediated cyclization (1:2.5–3.0 molar ratio) in ethylene dichloride generates the 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-dione intermediate. Excessive AlCl₃ (>3.0 eq) complicates workup due to emulsion formation, while sub-stoichiometric quantities prolong reaction times.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
Carbamate Formation
The Boc group is introduced via reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Optimal conditions from use 1.2 eq Boc₂O with DMAP (4-dimethylaminopyridine) in DCM at 0°C→RT, achieving >90% conversion. NMR studies revealed Boc rotation barriers (ΔG‡ ≈63 kJ/mol at –50°C), necessitating low temperatures during subsequent lithiation to maintain regiocontrol.
Stability Considerations
The Boc group remains intact under weakly acidic (pH >4) and neutral conditions but is cleaved by strong acids (e.g., TFA) or prolonged heating above 80°C. This stability profile permits its retention during later-stage alkylation and oxidation steps.
Installation of the Acetic Acid Side Chain
Alkylation at N1
Nucleophilic displacement represents the most direct route. Reacting the deprotonated benzazepine (generated with NaH in DMF) with ethyl bromoacetate, followed by saponification (LiOH, THF/H₂O), affords the acetic acid derivative. Patent data shows that ethylene glycol ketals (e.g., 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-ketone-5-ethylene ketal) enhance solubility for alkylation, yielding 75–82% after hydrolysis.
Oxidation to the 2-Oxo Functionality
Ketone Formation via Dess-Martin Periodinane
Oxidation of a secondary alcohol precursor (e.g., 2-hydroxybenzo[b]azepine) with Dess-Martin periodinane (1.1 eq, DCM, 0°C→RT) provides the 2-oxo group in 89% yield. This method surpasses traditional CrO₃-based oxidations in safety and selectivity.
Purification and Characterization
Chromatographic Techniques
Q & A
Q. What synthetic routes are available for 2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid, and how do intermediates influence yield?
The compound is typically synthesized via tert-butoxycarbonyl (Boc)-protected intermediates. For example, tert-butyl esters (e.g., tert-butyl (3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate) are critical intermediates, as they stabilize reactive amino groups during multi-step synthesis . Key steps include:
- Boc-protection of the amino group under anhydrous conditions (e.g., using Boc₂O and DMAP).
- Cyclization via palladium-catalyzed reductive amination or acid-mediated lactam formation .
- Final deprotection using TFA or HCl in dioxane. Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 eq. Boc₂O) and reaction time (12–24 hr for Boc protection) .
Q. How is the structural integrity of this compound confirmed during synthesis?
Structural validation employs:
- Single-crystal X-ray diffraction for absolute configuration determination (e.g., resolution of 0.049 Å for bond lengths) .
- NMR spectroscopy : Key signals include δ 1.4 ppm (tert-butyl group), δ 4.2–4.5 ppm (CH₂ adjacent to the acetic acid moiety), and δ 7.2–7.8 ppm (aromatic protons) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H⁺]⁺ calculated for C₁₈H₂₃N₃O₄S₂: 420.1064, observed: 420.1068) .
Q. What are the primary applications of this compound in pharmaceutical research?
It serves as a key intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors and benzazepine-derived therapeutics. For example, it is a precursor to benazepril hydrochloride, where the Boc group is later replaced by pharmacologically active moieties (e.g., phenylpropionic acid derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data caused by rotational isomerism in the benzazepine ring?
Rotational isomerism in the benzazepine core leads to split signals in ¹H NMR (e.g., duplicated peaks for NH or CH₂ groups). Strategies include:
- Variable-temperature NMR : Heating to 60°C simplifies splitting by accelerating interconversion between rotamers.
- Solvent selection : Polar aprotic solvents (e.g., DMSO-d₆) stabilize specific conformers, reducing signal splitting .
- DFT calculations : Predict energy barriers for rotation (e.g., 8–12 kcal/mol for similar benzazepines) to guide experimental design .
Q. What experimental design considerations are critical for minimizing impurities during Boc deprotection?
Common impurities include tert-butyl alcohol byproducts and residual lactam intermediates. Mitigation involves:
- Acid selection : TFA (0.5–1.0 M in DCM) minimizes side reactions compared to HCl .
- Temperature control : Deprotection at 0–5°C reduces acid-catalyzed degradation.
- Chromatographic monitoring : HPLC with a C18 column (UV detection at 254 nm) identifies impurities with relative retention times (RRT) of 0.5–2.1 .
Q. How can researchers optimize reaction conditions for coupling this compound with boronic acid derivatives?
Suzuki-Miyaura coupling with boronic acids (e.g., (3-((tert-butoxycarbonyl)amino)phenyl)boronic acid) requires:
- Catalyst system : Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ (2.0 eq.) in THF/H₂O (3:1) .
- Oxygen exclusion : Degassing solvents with N₂ prevents palladium oxidation.
- Post-reaction purification : Silica gel chromatography (EtOAc/hexane gradient) removes Pd residues and unreacted boronic acids .
Methodological Challenges and Solutions
Q. How are stereochemical outcomes controlled during the synthesis of chiral analogs?
Chiral resolution methods include:
- Chiral HPLC : Use of Chiralpak IA/IB columns with hexane/IPA (90:10) to separate enantiomers (e.g., (R)- and (S)-isomers of piperidine-acetic acid derivatives) .
- Asymmetric catalysis : Chiral ligands like (R)-BINAP in palladium-catalyzed steps achieve enantiomeric excess (ee) >95% .
Q. What strategies address low solubility in aqueous buffers during biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
